molecular formula C8H6BrFO2 B1413761 3'-Bromo-2'-fluoro-5'-hydroxyacetophenone CAS No. 1807234-77-0

3'-Bromo-2'-fluoro-5'-hydroxyacetophenone

Cat. No.: B1413761
CAS No.: 1807234-77-0
M. Wt: 233.03 g/mol
InChI Key: JJYSVYVMTPBIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Bromo-2’-fluoro-5’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring.

Preparation Methods

The synthesis of 3’-Bromo-2’-fluoro-5’-hydroxyacetophenone typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the reaction of 2’-fluoro-5’-hydroxyacetophenone with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

3’-Bromo-2’-fluoro-5’-hydroxyacetophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’-Bromo-2’-fluoro-5’-hydroxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-5’-hydroxyacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

3’-Bromo-2’-fluoro-5’-hydroxyacetophenone can be compared with other halogenated hydroxyacetophenones, such as:

The unique combination of bromine, fluorine, and hydroxyl groups in 3’-Bromo-2’-fluoro-5’-hydroxyacetophenone makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromo-2-fluoro-5-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(12)3-7(9)8(6)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYSVYVMTPBIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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